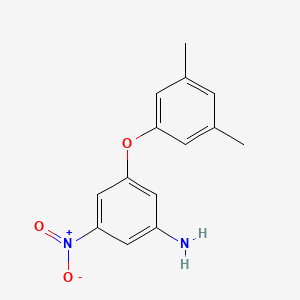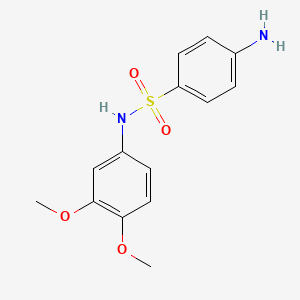
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Vue d'ensemble
Description
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is extensively used in scientific research due to its unique properties, making it suitable for applications ranging from medicinal chemistry to materials science.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonamide functional group (-SO2NH2) and a benzene ring substituted with an amino group and a dimethoxyphenyl group . The exact spatial arrangement of these groups would require more specific data or computational chemistry analyses.Applications De Recherche Scientifique
Molecular Interactions and Crystal Structures
Research on sulfonamides, including compounds similar to 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide, has focused on their molecular interactions in crystals and solutions. Studies have involved the examination of crystal structures, sublimation, solvation, and distribution processes, contributing to the understanding of their physical and chemical properties (Perlovich et al., 2008).
Synthesis and Structure Analysis
The synthesis and structural analysis of related sulfonamide compounds have been a significant area of research. For instance, studies have elucidated the structures of various sulfonamide derivatives through techniques like X-ray diffraction, NMR, and IR spectroscopy, revealing insights into their molecular conformations and interactions (Subashini et al., 2009).
Anticancer and Biological Activities
Several novel sulfonamide derivatives, including those with a biologically active 3,4-dimethoxyphenyl moiety, have been designed and synthesized. These compounds have shown in vitro anticancer activity against various cancer cell lines. Some derivatives have also demonstrated potential as vascular endothelial growth factor receptor (VEGFR-2) inhibitors, indicating their therapeutic relevance in oncology (Ghorab et al., 2016).
Sulfonamide-sulfonimide Tautomerism
Research has also explored the sulfonamide-sulfonimide tautomerism in 1,2,4-triazine-containing sulfonamide derivatives. These studies have contributed to understanding the tautomeric forms and their stability in different solvents, which is important for predicting the behavior of these compounds in various environments (Branowska et al., 2022).
Biological Evaluation and Molecular Docking
Further research includes the synthesis and biological evaluation of novel benzenesulfonamide derivatives. Molecular docking and Density Functional Theory (DFT) calculations have been used to study the interaction of these compounds with biological targets, providing insights into their potential therapeutic applications (Fahim & Shalaby, 2019).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The mode of action of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is likely similar to other sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . They compete with PABA for the active site of the enzyme, inhibiting its activity and thereby blocking the synthesis of dihydrofolate . This inhibition disrupts bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folate synthesis pathway in bacteria . Folate is a cofactor for enzymes involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By blocking folate synthesis, this compound indirectly inhibits DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folate, an essential cofactor for DNA synthesis, this compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Propriétés
IUPAC Name |
4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWWAAMLZNOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



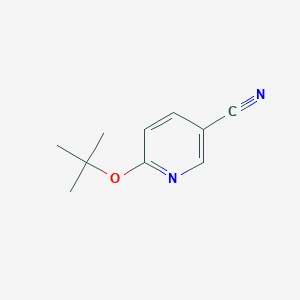
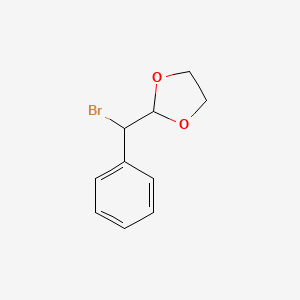
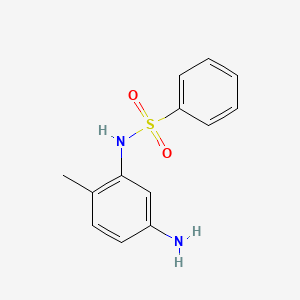

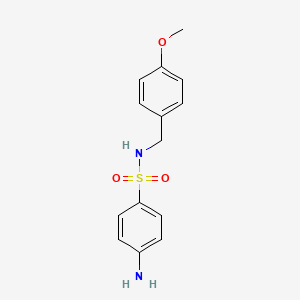
![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
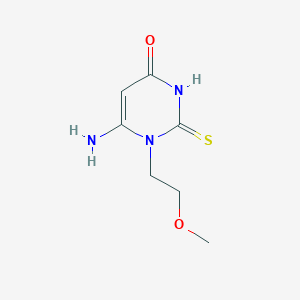

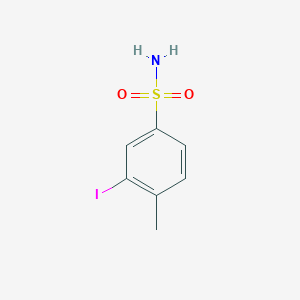
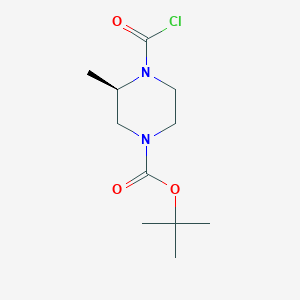

![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
